2-Dibutoxyphosphorylacetamide

Description

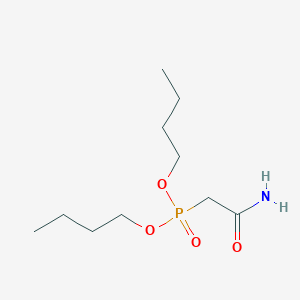

2-Dibutoxyphosphorylacetamide (IUPAC name: 2-diethoxyphosphorylacetamide when ethoxy substituents are present; structural analog with butoxy groups) is an organophosphorus compound characterized by a phosphoryl group linked to an acetamide moiety via a methylene bridge. The compound’s structure features two butoxy groups attached to the phosphorus atom, distinguishing it from related phosphonates or phosphoramidates. Its molecular formula is C₆H₁₄NO₄P (for the diethoxy variant, as per PubChem data), with modifications expected for the dibutoxy analog .

Properties

IUPAC Name |

2-dibutoxyphosphorylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO4P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTFWHPOKPZGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(CC(=O)N)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dibutoxyphosphorylacetamide typically involves the reaction of dibutyl phosphite with acetamide under controlled conditions. The reaction can be represented as follows:

Comparison with Similar Compounds

Diethyl (2-amino-2-oxoethyl)phosphonate

- Structure : Features ethoxy groups (OCH₂CH₃) on the phosphoryl moiety and an acetamide group.

- Applications : Primarily used in academic research for studying phosphonate reactivity and as a precursor in organic synthesis .

Dimethyl(2-methoxyethyl)phosphoramidate

- Structure : Contains a phosphoryl-amidate bond (P–N) and a methoxyethyl group (OCH₂CH₂OCH₃).

- Key Differences : The amidate linkage increases electrophilicity, making it more reactive in nucleophilic substitution reactions. This property is exploited in oligonucleotide synthesis, where phosphoramidates serve as intermediates .

- Applications : Critical in nucleic acid chemistry and asymmetric catalysis.

2-Cyclohexyl-2-phenylacetamide

- Structure : Lacks a phosphoryl group but shares the acetamide backbone with bulky cyclohexyl and phenyl substituents.

- Key Differences: The absence of phosphorus reduces polarity, altering solubility and biological interaction profiles.

Physicochemical Properties

| Property | 2-Dibutoxyphosphorylacetamide | Diethyl (2-amino-2-oxoethyl)phosphonate | Dimethyl(2-methoxyethyl)phosphoramidate |

|---|---|---|---|

| Lipophilicity (LogP) | High (due to butoxy chains) | Moderate (ethoxy chains) | Low (polar amidate group) |

| Hydrolytic Stability | High (stable in aqueous media) | Moderate | Low (prone to hydrolysis) |

| Reactivity | Low (phosphonate ester) | Moderate | High (amidate bond reactive) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.